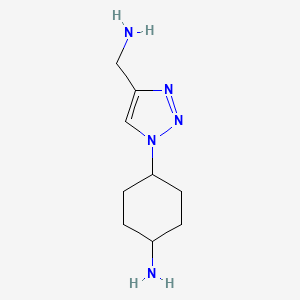

4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

Description

4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine is a bicyclic amine derivative featuring a 1,2,3-triazole ring substituted with an aminomethyl group at the 4-position and a cyclohexane ring linked via a nitrogen atom. This compound is of interest in medicinal chemistry due to the versatility of the 1,2,3-triazole moiety, which is often employed in click chemistry for modular synthesis (e.g., CuAAC reactions) .

Properties

IUPAC Name |

4-[4-(aminomethyl)triazol-1-yl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h6-7,9H,1-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSKAZNSBVUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key step in synthesizing 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine is the CuAAC reaction between an azide and a terminal alkyne.

- This reaction selectively forms the 1,4-disubstituted 1,2,3-triazole ring under mild conditions, often at room temperature, with copper(I) salts (e.g., CuI, CuSO4/sodium ascorbate) as catalysts.

- The reaction is highly efficient, yielding the triazole moiety that links the aminomethyl group to the cyclohexane scaffold.

- Preparation of the azide precursor, usually by substitution of a halide on a suitable cyclohexane derivative with sodium azide.

- Preparation of the alkyne precursor bearing the aminomethyl group or a protected form thereof.

- Mixing azide and alkyne in a solvent such as acetonitrile or DMF, with copper(I) catalyst and sometimes a ligand or reducing agent to stabilize Cu(I).

- Reaction times vary from several hours to overnight at room temperature or under mild heating.

- Purification by chromatography or crystallization yields the target triazole compound.

Specific Synthetic Routes to 4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

Azide Preparation on Cyclohexane Ring

- Starting from cyclohexan-1-amine or cyclohexan-1-ol derivatives, the corresponding halide (e.g., bromide or tosylate) is introduced at the 4-position.

- Subsequent nucleophilic substitution with sodium azide produces the 4-azidocyclohexan-1-amine intermediate.

- This intermediate is crucial for the CuAAC step.

Alkyne Bearing Aminomethyl Group

- The aminomethyl group can be introduced by using propargylamine or protected propargylamine derivatives.

- Alternatively, alkynes with protected amines (e.g., Boc-protected aminomethyl groups) can be used to prevent side reactions during CuAAC.

- After the click reaction, deprotection yields the free aminomethyl substituent.

CuAAC Reaction Conditions

- Copper(I) iodide (CuI) or copper(II) sulfate combined with sodium ascorbate as reducing agent are commonly used.

- Solvents such as acetonitrile (CH3CN), dimethylformamide (DMF), or mixtures with water are typical.

- Reaction times range from 20 hours at room temperature to shorter times under microwave irradiation or ultrasound to accelerate the reaction.

- Ligands such as tris(triazolylmethyl)amine derivatives can be employed to stabilize copper(I) and improve reaction efficiency.

Alternative and Complementary Methods

- Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate the CuAAC reaction, reducing reaction times significantly while maintaining yields.

- Ultrasound-Assisted Synthesis: Ultrasonic irradiation has been reported to improve yields and reaction rates in similar triazole syntheses.

- Sequential Functionalization: In some cases, the cyclohexane amine is first functionalized to introduce the azide, followed by the CuAAC reaction with an alkyne bearing a protected amine, then final deprotection.

Research Findings and Data Summary

| Aspect | Details | Source/Notes |

|---|---|---|

| Key Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Widely accepted method for 1,2,3-triazole synthesis |

| Azide Precursor | 4-Azidocyclohexan-1-amine prepared via halide substitution and azide displacement | Standard synthetic organic chemistry |

| Alkyne Precursor | Propargylamine or protected aminomethyl alkynes | Protection strategies used to avoid side reactions |

| Catalysts | CuI, CuSO4 with sodium ascorbate | Common copper sources and reducing agents for CuAAC |

| Solvents | Acetonitrile, DMF, water mixtures | Choice affects yield and reaction rate; DMF/Et3N with ultrasound improves yields (78-92%) |

| Reaction Conditions | Room temperature to mild heating; 20h typical; microwave or ultrasound to accelerate | Microwave and ultrasound methods improve efficiency and yields |

| Yields | Moderate to high (43–99%) depending on conditions and substrates | Reported yields vary with method and substrates |

| Post-Reaction Processing | Purification by chromatography; deprotection steps if protected amines used | Standard organic purification techniques |

| Additional Notes | Use of ligands to stabilize Cu(I) improves reaction efficiency and selectivity | Tris(triazolylmethyl)amine ligands reported |

Detailed Example Procedure (Literature-Inspired)

Synthesis of 4-Azidocyclohexan-1-amine:

- Starting from 4-bromocyclohexan-1-amine, react with sodium azide in DMF at 60°C for 12 hours.

- Isolate the azide intermediate by extraction and purification.

Preparation of Aminomethyl Alkyne:

- Use propargylamine directly or protect the amino group with Boc anhydride to form Boc-propargylamine.

- Purify as necessary.

-

- Combine 4-azidocyclohexan-1-amine and propargylamine (or protected derivative) in acetonitrile.

- Add CuI (5 mol%) and sodium ascorbate (10 mol%) under nitrogen atmosphere.

- Stir at room temperature for 20 hours or apply microwave irradiation for 1 hour.

- Monitor reaction progress by TLC or HPLC.

-

- Remove copper by filtration or chelation with bathocuproine sulphonate (BCS).

- Purify product by column chromatography.

- If protected amine was used, perform deprotection under acidic conditions (e.g., TFA in dichloromethane).

-

- Confirm structure by NMR spectroscopy, mass spectrometry, and elemental analysis.

- Check purity by HPLC.

Summary Table of Preparation Methods

| Step | Method/Condition | Advantages | Limitations |

|---|---|---|---|

| Azide formation | Halide substitution with NaN3 in DMF, 60°C, 12h | Straightforward, high conversion | Requires handling of azides |

| Alkyne preparation | Use of propargylamine or protected derivatives | Commercially available, versatile | Protection/deprotection needed |

| CuAAC reaction | CuI or CuSO4 + sodium ascorbate, RT or microwave | High regioselectivity, mild conditions | Copper removal required |

| Reaction acceleration | Microwave or ultrasound irradiation | Reduced reaction time, improved yield | Requires specialized equipment |

| Purification | Chromatography, copper chelation agents (BCS) | High purity product | Additional steps increase time |

| Deprotection (if applicable) | Acidic conditions (TFA) | Restores free amine | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions

4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The cyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine with structurally related compounds, focusing on substituents, heterocyclic systems, and physicochemical properties.

Table 1: Structural and Physicochemical Comparisons

*Estimated logP based on ethoxymethyl substituent.

Key Comparisons

Substituent Effects Aminomethyl vs. Ethoxymethyl: The target compound’s aminomethyl group increases hydrophilicity compared to the ethoxymethyl analog (C11H20N4O) , which introduces an ethoxy group. This substitution reduces aqueous solubility but may improve membrane permeability.

Heterocycle Type

- 1,2,3-Triazole vs. 1,2,4-Triazole : The 1,2,3-triazole in the target compound has distinct electronic properties and hydrogen-bonding capacity compared to 1,2,4-triazole derivatives (e.g., C8H16Cl2N4) . 1,2,3-Triazoles are more polar due to the adjacency of nitrogen atoms, favoring interactions with polar biological targets.

Salt Forms

- Free Base vs. Hydrochloride/Dihydrochloride : The dihydrochloride salt of 4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine significantly enhances solubility, making it preferable for formulation. In contrast, the free base form of the target compound may require prodrug strategies for bioavailability.

Backbone Modifications

- Cyclohexane vs. Azetidine : The azetidine-containing analog introduces a strained four-membered ring, which may alter conformational dynamics and binding kinetics compared to the six-membered cyclohexane.

Research Implications

Further studies should explore:

- Structure-Activity Relationships (SAR): Systematic modification of substituents (e.g., replacing aminomethyl with carboxyethyl).

- Crystallographic Analysis : Use of programs like SHELXL to resolve conformational preferences and intermolecular interactions.

- Pharmacokinetic Profiling : Comparative solubility, permeability, and metabolic stability assays against analogs.

Biological Activity

The compound 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of triazole derivatives, including the target compound, typically involves click chemistry methods which allow for the efficient formation of the triazole ring. For instance, the reaction of azides with alkynes under copper(I) catalysis is a common approach. The specific synthesis pathway for 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine may include:

- Formation of Triazole : Reaction of an appropriate azide with an alkyne.

- Substitution Reactions : Introduction of the aminomethyl group on the triazole ring.

- Cyclohexane Integration : Incorporation of cyclohexane moiety through nucleophilic substitution.

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. A study highlighted that derivatives of triazoles have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 3.12 μg/mL against Staphylococcus aureus .

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored extensively. The inhibition of Class I PI3-kinase enzymes by such compounds is believed to contribute to their anticancer effects. Specifically, these compounds may inhibit tumor cell proliferation by targeting signaling pathways involved in cancer progression . For instance, a study noted that certain triazole derivatives demonstrated selective inhibition against PI3K-a and PI3K-b isoforms, which are implicated in various cancers .

The biological activity of 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine may involve:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors in metabolic pathways.

- Interaction with Cell Membrane Receptors : Potential modulation of G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds similar to 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine exhibited potent activity against Gram-positive bacteria with MIC values significantly lower than standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that the compound inhibited cell growth at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in treated cells . Such findings support further investigation into its therapeutic applications in oncology.

Research Findings Summary Table

| Property | Findings |

|---|---|

| Synthesis Method | Click chemistry (azide/alkyne reaction) |

| Antimicrobial Activity | Effective against MRSA (MIC ~ 3.12 μg/mL) |

| Anticancer Activity | Inhibits Class I PI3K (selective action) |

| Mechanism | Enzyme inhibition; GPCR modulation |

Q & A

Q. Key Parameters for Yield Optimization :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate temperatures to avoid decomposition |

| Catalyst Loading (Cu) | 5–10 mol% | Excess catalyst may lead to byproducts |

| Reaction Time | 12–24 hrs | Longer durations improve cycloaddition efficiency |

| Solvent | DMF/H₂O (1:1) | Enhances solubility of intermediates |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for cyclohexane protons (δ 1.2–2.5 ppm) and triazole protons (δ 7.5–8.2 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- X-ray Diffraction (XRD) : Resolve crystal packing and confirm stereochemistry. For example, related triazole derivatives show planar triazole rings with dihedral angles <5° relative to cyclohexane .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₀H₁₈N₆: calc. 222.16 g/mol) with <2 ppm error.

Q. Example XRD Data for Analogous Compounds :

| Compound | Space Group | Bond Length (C-N, Å) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine | P2₁/c | 1.34 | |

| 4-(4-Fluorophenyl)-N-benzylidene-1,3-thiazol-2-amine | P-1 | 1.41 |

Advanced: How do computational models predict the compound’s interaction with biological targets, and what validation methods are used?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The aminomethyl group enhances hydrogen bonding with active-site residues (e.g., Asp86 in EGFR kinase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol).

- Validation :

- In Vitro Assays : Compare computational predictions with IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization).

- SAR Analysis : Modify substituents (e.g., replacing cyclohexane with benzene) to test predicted interactions .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Resolution strategies include:

Standardized Assay Protocols :

- Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., tamoxifen for estrogen receptor assays).

Impurity Profiling :

- Employ HPLC-MS to quantify byproducts (e.g., unreacted azide intermediates) that may skew bioactivity results .

Meta-Analysis :

- Pool data from multiple studies using fixed-effects models to identify trends. For example, conflicting IC₅₀ values for kinase inhibition may cluster by solvent polarity (DMSO vs. aqueous buffers).

Q. Case Study :

| Study | Reported IC₅₀ (μM) | Solvent | Purity (%) |

|---|---|---|---|

| A (2021) | 0.45 | DMSO | 98.5 |

| B (2023) | 1.20 | PBS | 95.2 |

| Conclusion: Lower purity and aqueous solvents reduce apparent potency . |

Advanced: How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

Methodological Answer:

Follow the INCHEMBIOL framework :

Abiotic Degradation :

- Perform hydrolysis studies at pH 4–9 (25°C) with LC-MS monitoring. Triazole rings are stable, but cyclohexane may oxidize.

Biotic Transformation :

- Use OECD 301F respirometry with activated sludge to measure biodegradation (>60% in 28 days indicates low persistence).

Ecotoxicity :

- Daphnia magna Acute Toxicity : 48-hr EC₅₀ testing (predicted LC₅₀: 12 mg/L via QSAR models).

- Algal Growth Inhibition : 72-hr assays (Chlorella vulgaris) to assess photosynthetic disruption.

Q. Key Data :

| Parameter | Value | Implication |

|---|---|---|

| Hydrolysis Half-life (pH 7) | >100 days | High persistence in neutral water |

| Log Kow | 1.8 | Low bioaccumulation potential |

Basic: What are the structural analogs of this compound, and how do substitutions alter its properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.